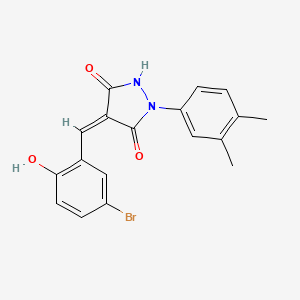![molecular formula C12H9ClN4O B11992456 N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11992456.png)
N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction typically takes place in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
4-chlorobenzaldehyde+pyrazine-2-carbohydrazide→N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-tubercular activity.
Coordination Chemistry: It forms stable complexes with transition metals, which are of interest in bioinorganic chemistry.
Materials Science: The compound’s ability to form hydrogen bonds makes it useful in the design of supramolecular structures.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets. The compound can act as an enzyme inhibitor, interfering with the enzyme’s active site and preventing substrate binding . The molecular pathways involved include the inhibition of specific enzymes critical for bacterial cell wall synthesis, making it a potential anti-tubercular agent .
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
- Structural Differences : The presence of the 4-chlorophenyl group in N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide distinguishes it from other Schiff bases, influencing its reactivity and binding properties.
- Biological Activity : The specific substitution pattern can affect the compound’s biological activity, making it more or less effective as an enzyme inhibitor or antimicrobial agent.
Properties
Molecular Formula |
C12H9ClN4O |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
InChI Key |
OJTWGUZBRJBKAY-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992384.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11992391.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11992395.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11992408.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992420.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992428.png)

![4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11992441.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992483.png)
